Methyl 2-methyl-5-sulfamoylbenzoate

Übersicht

Beschreibung

Methyl 2-methoxy-5-sulfamoylbenzoate, also referred to as 2-methoxy-5-sulfamoyl methyl benzoate or methyl 5-(aminosulphonyl)-2-methoxybenzoate , is a reactant used in the preparation of many pharmaceutical compounds . These compounds are used as anticoagulants, HCV NS5B polymerase inhibitors, therapeutic drugs for treatment of neurodegenerative diseases, and oral hypoglycemic agents .

Synthesis Analysis

The synthetic route of methyl 2-methoxy-5-aminosulfonyl benzoate is composed mainly of etherification (phenol hydroxyl), sulfonyl chloride, amination, and esterification . It is prepared successfully with the help of salicylic acid and methyl salicylate as precursors .Molecular Structure Analysis

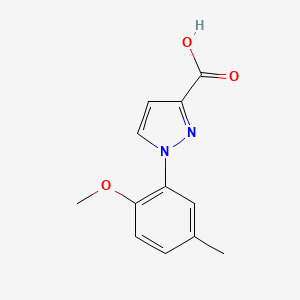

The molecular formula of Methyl 2-methoxy-5-sulfamoylbenzoate is C9H11NO5S . The molecular weight is 245.25 g/mol . The InChI string isInChI=1S/C9H11NO5S/c1-14-8-4-3-6 (16 (10,12)13)5-7 (8)9 (11)15-2/h3-5H,1-2H3, (H2,10,12,13) . Physical And Chemical Properties Analysis

Methyl 2-methoxy-5-sulfamoylbenzoate has a melting point of 175-177 °C . The SMILES string isCOC(=O)c1cc(ccc1OC)S(N)(=O)=O .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics and Synthesis

Studies have focused on understanding the structural properties of methyl 2-methyl-5-sulfamoylbenzoate derivatives. For instance, Muhammad Rafique et al. (2009) described the intramolecular hydrogen bonding and the formation of inversion-related dimers in 2-methyl-4-oxopentan-2-aminium 2-sulfamoylbenzoate, highlighting its significance in crystallography (Rafique et al., 2009). Such structural insights are crucial for understanding the compound's chemical behavior and potential applications in material science.

Biological Activity

Several studies have explored the biological activities of compounds related to this compound. For example, Ghorab et al. (2013) investigated novel quinazolines bearing a sulfonamide moiety for their antimicrobial activities, with some compounds exhibiting significant antibacterial activity (Ghorab et al., 2013). These findings contribute to the search for new antimicrobial agents with improved efficacy.

Corrosion Inhibition

The modification of this compound derivatives has been evaluated for corrosion inhibition properties. Ammal et al. (2018) assessed the efficacy of 1,3,4-oxadiazole derivatives in protecting mild steel against corrosion in acidic environments, demonstrating the potential of these compounds in industrial applications (Ammal et al., 2018).

Analytical Methodologies

The development of analytical methods for the detection and quantification of related compounds has been a topic of research. Rana and Raj (2015) developed a spectroscopic method for analyzing Levosulpiride and 2-methoxy 5-sulfamoylbenzoyl benzoic acid methyl ester in synthetic mixtures, highlighting the method's accuracy and precision (Rana & Raj, 2015).

Synthesis of Novel Compounds

Research has also focused on synthesizing novel compounds using this compound as a precursor. Yang (2006) reported a high-yield method to prepare sulfonylurea herbicides, demonstrating the versatility of methyl 2-sulfamoyl benzoate in synthesizing agriculturally relevant compounds (Yang, 2006).

Safety and Hazards

Methyl 2-methoxy-5-sulfamoylbenzoate is harmful if swallowed and causes skin irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Wirkmechanismus

Target of Action

Methyl 2-methyl-5-sulfamoylbenzoate is a key intermediate in the synthesis of antipsychotic drugs such as Sulpiride . The primary targets of these drugs are dopamine receptors in the brain, particularly D2 and D3 receptors . These receptors play a crucial role in regulating mood and behavior.

Mode of Action

The compound interacts with its targets by binding to the dopamine receptors, thereby inhibiting the action of dopamine . This results in a decrease in the overactivity of dopamine, which is often associated with psychotic conditions.

Biochemical Pathways

The affected biochemical pathway is the dopaminergic pathway in the brain. By inhibiting the action of dopamine, the compound can help to regulate the activity of this pathway and reduce symptoms associated with conditions like schizophrenia .

Pharmacokinetics

The drugs it helps to produce, such as sulpiride, are known to have good oral bioavailability and are metabolized primarily in the liver .

Result of Action

The molecular and cellular effects of the compound’s action result in a reduction of the overactivity of dopamine in the brain. This can help to alleviate symptoms of psychosis, such as hallucinations, delusions, and disordered thinking .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets . .

Eigenschaften

IUPAC Name |

methyl 2-methyl-5-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-6-3-4-7(15(10,12)13)5-8(6)9(11)14-2/h3-5H,1-2H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDUXRBJDQSTNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Trifluoromethyl)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B1415000.png)

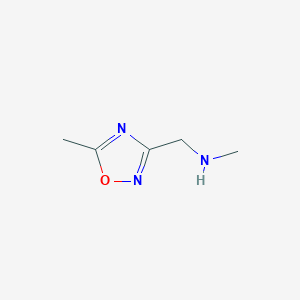

![[2-(Methoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1415001.png)

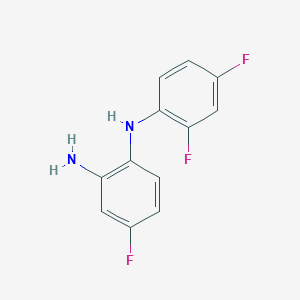

![6-chloro-N-[(4-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B1415004.png)

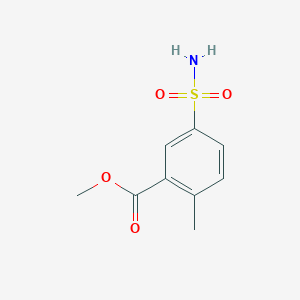

![4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B1415017.png)